OC(=O)c1ccc(s1)C(F)(F)C(F)(F)F
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Overview
Description
OC(=O)c1ccc(s1)C(F)(F)C(F)(F)F, also known as Perfluorobutanesulfonic acid (PFBS), is a chemical compound that belongs to the family of per- and polyfluoroalkyl substances (PFASs). PFASs are synthetic chemicals that have been widely used in various industrial and commercial applications due to their unique properties such as water and oil repellency, thermal stability, and chemical resistance. PFBS is a shorter chain PFAS that has gained significant attention in recent years due to its persistence in the environment and potential adverse effects on human health and the ecosystem.
Scientific Research Applications
Organic Semiconductors and Electronics
Thiophene derivatives, including our compound of interest, play a pivotal role in organic electronics. Their π-conjugated structures make them excellent candidates for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. Researchers have explored the incorporation of pentafluoroethyl-substituted thiophenes into semiconducting materials due to their enhanced electron-withdrawing properties .
Corrosion Inhibition
Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry. The presence of sulfur atoms in the thiophene ring contributes to their effectiveness in protecting metals from corrosion. Our compound’s unique substitution pattern may offer specific advantages in this context .
Synthetic Strategies
Researchers have employed various synthetic methods to access thiophene derivatives. Condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are typical routes. These reactions allow the construction of diverse thiophene frameworks from different starting materials. For instance, the Gewald reaction yields aminothiophene derivatives by condensing sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Biologically Active Compounds
Thiophene analogs have fascinated scientists due to their potential as biologically active compounds. Medicinal chemists explore these derivatives to enhance existing drugs. While our compound’s specific biological effects remain unexplored, its unique substitution pattern could contribute to novel pharmacological properties .
Materials Science and OLEDs
In material science, thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs). Their electron-rich π-conjugated systems enable efficient light emission. The pentafluoroethyl substituents in our compound may influence its electronic properties, making it an interesting candidate for OLED applications .
Mechanism of Action
Target of Action
Similar compounds have been known to target gata family proteins, specifically inhibiting the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
It can be inferred from related compounds that it may inhibit the interaction between gata3 and sox4, significantly suppressing th2 cell differentiation, without impairing th1 cell differentiation .
Biochemical Pathways
Based on the inhibition of gata3, it can be inferred that it may affect the th2 cell differentiation pathway .
Result of Action
Based on the inhibition of gata3, it can be inferred that it may result in the suppression of th2 cell differentiation .
properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O2S/c8-6(9,7(10,11)12)4-2-1-3(15-4)5(13)14/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRTEOJPCFXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(C(F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
OC(=O)c1ccc(s1)C(F)(F)C(F)(F)F |
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